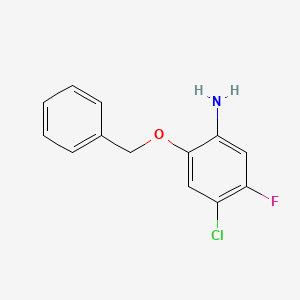

2-(Benzyloxy)-4-chloro-5-fluoroaniline

Beschreibung

2-(Benzyloxy)-4-chloro-5-fluoroaniline is a substituted aniline derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position on the aromatic ring. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to the electronic and steric effects imparted by its substituents.

Eigenschaften

Molekularformel |

C13H11ClFNO |

|---|---|

Molekulargewicht |

251.68 g/mol |

IUPAC-Name |

4-chloro-5-fluoro-2-phenylmethoxyaniline |

InChI |

InChI=1S/C13H11ClFNO/c14-10-6-13(12(16)7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |

InChI-Schlüssel |

FUCKRZATVBUVHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloro-5-fluoroaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. The process begins with the preparation of 2-benzyloxy-4-chloro-5-fluoronitrobenzene, which is then reduced to the corresponding aniline derivative. The reduction can be carried out using reagents such as iron powder and hydrochloric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-(Benzyloxy)-4-chloro-5-fluoroaniline may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-4-chloro-5-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Iron powder and hydrochloric acid are commonly employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, aniline derivatives, and various substituted benzene compounds depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-4-chloro-5-fluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme interactions and inhibition.

Industry: Used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-4-chloro-5-fluoroaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Biologische Aktivität

2-(Benzyloxy)-4-chloro-5-fluoroaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a chlorinated and fluorinated aniline structure. This specific arrangement contributes to its biological activity, particularly in targeting specific receptors involved in cancer progression.

Anticancer Properties

Research has indicated that 2-(Benzyloxy)-4-chloro-5-fluoroaniline exhibits significant anticancer properties. A study focusing on quinoline derivatives, which share structural similarities with this compound, highlighted the importance of functional groups in enhancing anticancer activity. The presence of halogens and specific substituents on the aniline moiety was shown to increase the potency against various cancer cell lines, including HepG2 liver cancer cells .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Benzyloxy)-4-chloro-5-fluoroaniline | HepG2 | 10 | |

| Quinoline Derivative 1 | A549 | 5 | |

| Quinoline Derivative 2 | MCF-7 | 8 |

The biological activity of 2-(Benzyloxy)-4-chloro-5-fluoroaniline is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. The compound is believed to interact with vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in promoting blood vessel formation in tumors .

A study demonstrated that compounds with similar structures could downregulate VEGF expression and inhibit tumor growth in vivo, suggesting that 2-(Benzyloxy)-4-chloro-5-fluoroaniline may exhibit comparable effects .

In Vivo Studies

In vivo studies using xenograft models have provided evidence for the efficacy of compounds related to 2-(Benzyloxy)-4-chloro-5-fluoroaniline. For instance, a related compound showed a tumor growth inhibition (TGI) rate of approximately 63% when administered at a dose of 10 mg/kg daily over three weeks. This underscores the potential for similar compounds to achieve significant therapeutic effects against solid tumors .

Safety Profile

Safety assessments have indicated that compounds with similar structures exhibit favorable safety profiles, with minimal toxicity observed at therapeutic doses. This aspect is crucial for further development into clinical applications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the aniline ring significantly influence biological activity. For example, the introduction of halogens at specific positions enhances binding affinity to target receptors like VEGFR-2. The presence of both electron-withdrawing and electron-donating groups can optimize the compound's interaction with biological targets .

Table 2: Structure-Activity Relationship Insights

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | C-5 | Increased potency |

| Chlorine | C-4 | Enhanced receptor binding |

| Benzyloxy | C-2 | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.